Navigating the Synthesis and Application of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene: A Technical Guide for Advanced Research
For distribution to researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene, a compound of emerging interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is formulated to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.
It is important to note that as of the latest revision of this document, a specific CAS number for 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has not been publicly registered. This suggests the compound's novelty and the opportunity for original research in its synthesis and characterization. This guide will, therefore, leverage established principles and data from structurally analogous compounds to provide a robust predictive framework.
Strategic Importance in Drug Discovery and Organic Synthesis
Substituted nitrobenzene derivatives are foundational building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1] The nitro group, a potent electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, a key functional handle for further molecular elaboration.
The introduction of a difluoroethoxy group is of particular significance in modern drug design. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the 2,2-difluoroethoxy group offers a unique conformational profile and electronic properties compared to a non-fluorinated ethoxy group or a trifluoromethyl group, making it an attractive substituent for fine-tuning the pharmacokinetic and pharmacodynamic profile of lead compounds.
Proposed Synthetic Pathways
The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene can be logically approached via a Williamson ether synthesis. This well-established reaction provides a reliable method for the formation of the ether linkage. The proposed starting material would be a suitably substituted nitrophenol.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-methoxy-4-nitrophenol as the key precursor, which would react with a 2,2-difluoroethylating agent.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a predictive methodology based on standard laboratory practices for similar reactions.
Step 1: Deprotonation of the Phenol
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To a solution of 2-methoxy-4-nitrophenol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 equivalents). Potassium carbonate is a common and effective choice.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.
Step 2: Ether Formation
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To the resulting phenoxide solution, add the 2,2-difluoroethylating agent (1.1-1.5 equivalents), such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl bromide.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the desired 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene.
Caption: Proposed workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Profile (Predicted)
The following properties are estimated based on the analysis of structurally related molecules.
| Property | Predicted Value | Rationale |
| Molecular Formula | C9H9F2NO4 | Based on the molecular structure. |
| Molecular Weight | 233.17 g/mol | Calculated from the molecular formula. |
| Appearance | Yellowish solid | Nitroaromatic compounds are often colored.[1] |
| Melting Point | 70-90 °C | Introduction of the fluoroalkoxy group may alter the crystal packing compared to simpler analogs. |
| Boiling Point | > 250 °C | Similar to other nitrobenzene derivatives.[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone), sparingly soluble in water. | The difluoroethoxy group will increase lipophilicity. |
| ¹H NMR | Characteristic signals for the aromatic protons, the methoxy group, and the difluoroethoxy group (a triplet of triplets for the -OCH2- and a triplet for the -CHF2). | The coupling to fluorine will be observable. |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, and the carbons of the difluoroethoxy group (with C-F coupling). | |
| ¹⁹F NMR | A doublet of triplets is expected for the two equivalent fluorine atoms. | |
| Mass Spec (EI) | A molecular ion peak at m/z = 233. |
Potential Applications in Research and Development
Intermediate for Biologically Active Molecules
The primary utility of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is likely as an intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.
Caption: Synthetic utility of the target compound.
Probe for Structure-Activity Relationship (SAR) Studies
The unique electronic and steric properties of the 2,2-difluoroethoxy group make this compound an excellent tool for probing the active sites of biological targets. By comparing the activity of a parent molecule with its 2,2-difluoroethoxy analog, researchers can gain valuable insights into the importance of hydrogen bonding, lipophilicity, and conformation for biological activity.
Safety and Handling
Nitrobenzene and its derivatives should be handled with care due to their potential toxicity.[3][4]
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Toxicity: Nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] They may cause methemoglobinemia.
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
While a dedicated CAS number for 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is not yet available, its synthesis is readily achievable through established synthetic methodologies. Its unique substitution pattern, combining a methoxy group and a difluoroethoxy group on a nitrobenzene core, makes it a highly attractive building block for the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and application of this promising new chemical entity.
References
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PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]
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